molecular formula C19H26N2O4S B12785138 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine CAS No. 136160-16-2

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine

Katalognummer: B12785138
CAS-Nummer: 136160-16-2
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: AGUPYPATWNLBOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thymine base modified with a pentyloxyethoxy group and a phenylthio group, which imparts distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves multiple steps, typically starting with the modification of thymine. The synthetic route generally includes:

    Alkylation: Introduction of the pentyloxyethoxy group through an alkylation reaction.

    Thioether Formation: Incorporation of the phenylthio group via a nucleophilic substitution reaction.

Analyse Chemischer Reaktionen

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenylthio group, converting it back to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentyloxyethoxy group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a component in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine can be compared with other thymine derivatives and compounds containing phenylthio groups. Similar compounds include:

    6-(Phenylthio)thymine: Lacks the pentyloxyethoxy group, resulting in different chemical properties and reactivity.

    1-(Alkoxy)thymine derivatives: Vary in the length and structure of the alkoxy group, affecting their solubility and biological activity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not observed in other similar compounds.

Eigenschaften

CAS-Nummer

136160-16-2

Molekularformel

C19H26N2O4S

Molekulargewicht

378.5 g/mol

IUPAC-Name

5-methyl-1-(2-pentoxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C19H26N2O4S/c1-3-4-8-11-24-12-13-25-14-21-18(15(2)17(22)20-19(21)23)26-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,20,22,23)

InChI-Schlüssel

AGUPYPATWNLBOM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.